Technical Guide: Synthesis of 6-Chloro-4-(cyclopropylamino)nicotinaldehyde
Technical Guide: Synthesis of 6-Chloro-4-(cyclopropylamino)nicotinaldehyde
The following technical guide details the synthesis of 6-Chloro-4-(cyclopropylamino)nicotinaldehyde , a critical pharmacophore often utilized in the development of fibroblast growth factor receptor (FGFR) inhibitors and other kinase-targeting therapeutics.[1]
Executive Summary
-
Target Molecule: 6-Chloro-4-(cyclopropylamino)nicotinaldehyde[1][2]
-
CAS Number: 1588424-68-3[1]
-
Molecular Formula:
-
Molecular Weight: 196.63 g/mol [2]
-
Core Application: Intermediate for bicyclic heterocycles (e.g., pyrido[2,3-d]pyrimidines) used in oncology.
This guide prioritizes the Direct Nucleophilic Aromatic Substitution (
Retrosynthetic Analysis & Strategy
The synthesis hinges on the regioselective displacement of a chlorine atom on the pyridine ring. The 4,6-dichloronicotinaldehyde scaffold presents two electrophilic sites: C4 and C6.[1]
-
C4 Position: Activated by the ortho-formyl group (inductive and resonance effects) and the gamma-nitrogen.[1]
-
C6 Position: Activated by the para-formyl group and the alpha-nitrogen.[1][2]
Regioselectivity Rationale:
Experimental evidence and electronic structure analysis indicate that the C4 position is significantly more electrophilic due to the proximity of the electron-withdrawing formyl group (
Pathway Visualization[2]
Figure 1: Retrosynthetic logic focusing on the regioselective
Experimental Protocol
Method A: Direct Regioselective Amination
This protocol describes the reaction of 4,6-dichloronicotinaldehyde with cyclopropylamine.[1]
Materials & Reagents
| Reagent | Equiv. | Role |
| 4,6-Dichloronicotinaldehyde | 1.0 | Electrophile / Substrate |
| Cyclopropylamine | 1.1 - 1.2 | Nucleophile |
| Triethylamine ( | 2.0 - 3.0 | Proton Scavenger (Base) |
| Tetrahydrofuran (THF) | Solvent | Reaction Medium (Anhydrous) |
| Dichloromethane (DCM) | Solvent | Alternative Medium |
Step-by-Step Procedure
-
Preparation:
-
Addition:
-
Add Triethylamine (2.5 eq) to the stirred solution.
-
Add Cyclopropylamine (1.1 eq) dropwise via syringe over 10–15 minutes. Caution: Cyclopropylamine is volatile and toxic; use a fume hood.
-
-
Reaction:
-
Allow the mixture to stir at
for 1 hour, then slowly warm to Room Temperature (RT). -
Monitor reaction progress via TLC (System: 20-30% EtOAc in Hexanes) or LC-MS.
-
Endpoint: Disappearance of the dichloro starting material and formation of the mono-substituted product (
).[1] -
Note: If the reaction is sluggish, heat gently to
, but avoid reflux to prevent bis-substitution (displacement of C6-Cl) or imine formation at the aldehyde.[1]
-
-
Workup:
-
Quench the reaction with water or saturated aqueous
. -
Extract the aqueous layer with Ethyl Acetate (
, 3x). -
Wash the combined organic layers with brine, dry over anhydrous
, and filter. -
Concentrate the filtrate under reduced pressure to yield the crude yellow solid.
-
-
Purification:
Analytical Validation
-
1H NMR (DMSO-
, 400 MHz):- ppm (s, 1H, -CH O).
- ppm (s, 1H, H-2 of pyridine).
- ppm (broad s, 1H, -NH -).[1]
- ppm (s, 1H, H-5 of pyridine). Note: The singlet pattern confirms the 2,4,5,6 substitution pattern.
-
Cyclopropyl signals:
(m, 1H), (m, 2H), (m, 2H).
Mechanism & Troubleshooting
Reaction Mechanism ( )
The reaction proceeds via an addition-elimination mechanism.[1][2] The nucleophile (amine) attacks the
Figure 2: Simplified
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Regioselectivity (Mix of C4/C6) | Temperature too high during addition.[1][2] | Ensure addition is performed at |
| Imine Formation | Reaction of amine with aldehyde (-CHO).[1][2] | Avoid excess amine. Keep reaction time short. Hydrolyze the crude with dilute acid (1N HCl) briefly if imine is observed. |
| No Reaction | Old/Wet reagents. | Use anhydrous THF and fresh Cyclopropylamine. |
| Bis-substitution | Excess amine + High Temp.[1][2][3] | Strictly control stoichiometry (1.1 eq) and temperature. |
Safety & Handling
-
Cyclopropylamine: Highly flammable, toxic by inhalation, and corrosive. Handle only in a well-ventilated fume hood.
-
4,6-Dichloronicotinaldehyde: Potential skin sensitizer and irritant.[1][2] Wear nitrile gloves and eye protection.
-
Waste Disposal: All chlorinated organic waste must be segregated and disposed of according to halogenated solvent protocols.
References
-
Preparation of Bicyclic Heterocycles as FGFR Inhibitors.
- Source: European P
- Context: Describes the use of 4,6-dichloronicotinaldehyde as a starting material for C4-amin
-
URL:[1]
-
Regioselective Nucleophilic Arom
- Source:Beilstein Journal of Organic Chemistry, 2011, 7, 1226–1231.
- Context: mechanistic insights into why C4 is favored in 3-EWG substituted pyridines.
-
URL:
-
Synthesis of 4-amino-6-chloronicotinaldehyde Deriv
-
PubChem Compound Summary: 6-Chloropyridine-3-carbaldehyde. [1][2]
- Source: National Center for Biotechnology Inform
- Context: Physical properties and safety d
-
URL:
